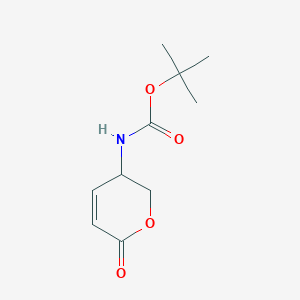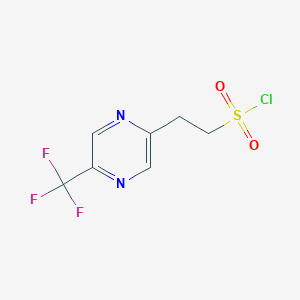![molecular formula C21H27N3O B13460300 N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[111]pentane-1-carboxamide is a complex organic compound that features a unique bicyclo[111]pentane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the formation of the piperidine ring. The final step involves the introduction of the bicyclo[1.1.1]pentane moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Industry: It could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool for studying and modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives and bicyclo[1.1.1]pentane-containing molecules. Examples include:
- N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxylate
- N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-sulfonamide
Uniqueness
What sets N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide apart is its combination of the indole, piperidine, and bicyclo[1.1.1]pentane moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C21H27N3O |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]bicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C21H27N3O/c25-20(21-11-15(12-21)13-21)23-17-6-9-24(10-7-17)8-5-16-14-22-19-4-2-1-3-18(16)19/h1-4,14-15,17,22H,5-13H2,(H,23,25) |
InChI-Schlüssel |
JVVWRSCLCNLBPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)C23CC(C2)C3)CCC4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)
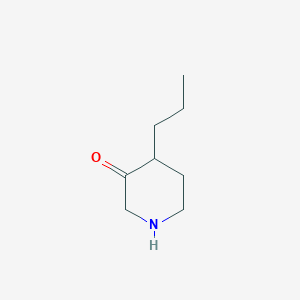
![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)

![tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13460237.png)
![4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)
![Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine](/img/structure/B13460243.png)
![6-Oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13460254.png)
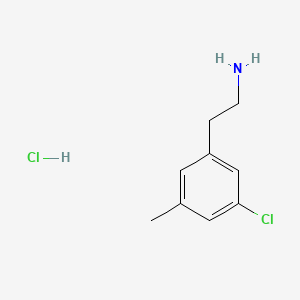
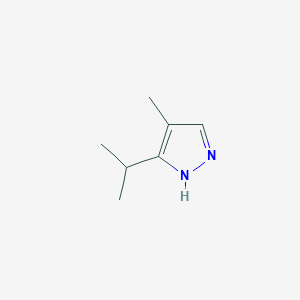

![Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate](/img/structure/B13460271.png)
